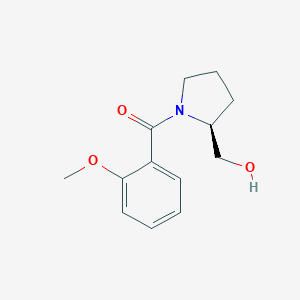

(S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-17-12-7-3-2-6-11(12)13(16)14-8-4-5-10(14)9-15/h2-3,6-7,10,15H,4-5,8-9H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRSXRGRMZPZQY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCCC2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)N2CCC[C@H]2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349179 | |

| Record name | (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102069-83-0 | |

| Record name | (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol: Structure, Stereochemistry, and Applications

Introduction

(S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol is a chiral amino alcohol derivative of significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of (S)-prolinol, a versatile chiral building block, this compound leverages the rigid, stereochemically defined pyrrolidine scaffold for applications in asymmetric synthesis.[1][2] The pyrrolidine ring is a prevalent motif in FDA-approved pharmaceuticals and organocatalysis, underscoring the importance of its derivatives.[3] This guide provides a comprehensive technical overview of the structure, stereochemistry, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifier Information

The fundamental identity of this compound is established by its unique structural and registry information.

| Identifier | Value | Source |

| IUPAC Name | -methanone | [4] |

| CAS Number | 102069-83-0 | [5][6][7] |

| Molecular Formula | C13H17NO3 | [5][6][7] |

| Molecular Weight | 235.28 g/mol | [5][6][7] |

| Physical Form | White solid | [8] |

| Melting Point | 104-107 °C | [6] |

| PubChem CID | 584769 (for the R-enantiomer) | [8] |

2D Chemical Structure:

The Chiral Core: A Deep Dive into Stereochemistry

The stereochemical complexity of this compound is central to its function in asymmetric synthesis. The molecule's name itself encodes its specific three-dimensional arrangement.

(S)-Configuration at the C2 Chiral Center

The designation (S) refers to the absolute configuration at the C2 carbon of the pyrrolidine ring—the sole stereocenter in the molecule. This configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules:

-

Identify the Chiral Center: The C2 carbon is bonded to four different groups:

-

The nitrogen atom of the pyrrolidine ring (part of the N-acyl group).

-

The hydroxymethyl group (-CH2OH).

-

A methylene group (-CH2-) within the pyrrolidine ring (C3).

-

A hydrogen atom (not explicitly drawn).

-

-

Assign Priorities:

-

Priority 1: The nitrogen atom (atomic number 7).

-

Priority 2: The hydroxymethyl group (-CH2OH), as the oxygen atom bonded to the carbon gives it higher priority than the subsequent carbons in the ring.

-

Priority 3: The C3 methylene group (-CH2-).

-

Priority 4: The hydrogen atom.

-

-

Determine Configuration: Viewing the molecule with the lowest priority group (hydrogen) pointing away, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction. This arrangement is designated as Sinister, or (S) .

Levorotatory Nature: The (-)-Designation

The (-) symbol, or levorotatory designation, is an experimentally determined property. It signifies that a solution of this compound rotates the plane of polarized light to the left (counter-clockwise). It is crucial to understand that there is no direct, predictable correlation between the (S/R) absolute configuration and the direction of optical rotation (+/-). The corresponding (R)-enantiomer, (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol, is dextrorotatory, rotating plane-polarized light to the right.[8]

Synthesis and Purification

The synthesis of this compound is typically achieved through the acylation of a chiral precursor, (S)-prolinol. The stereochemical integrity of the final product is directly dependent on the enantiomeric purity of the starting material.

Experimental Protocol: Synthesis from (S)-Prolinol

This protocol outlines a general procedure for the N-acylation of (S)-prolinol.

Materials:

-

(S)-(-)-2-Pyrrolidinemethanol ((S)-prolinol)

-

2-Methoxybenzoyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add (S)-prolinol and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine to the solution. This acts as a scavenger for the HCl generated during the reaction.

-

Acylation: Slowly add a solution of 2-methoxybenzoyl chloride in anhydrous DCM to the stirred reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Final Purification: The crude solid can be further purified by recrystallization or column chromatography to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Structural Elucidation via Spectroscopic Analysis

Confirmation of the molecular structure is achieved through a combination of standard spectroscopic techniques. The data presented below are representative of the expected values for this compound.

| Technique | Key Observations |

| ¹H NMR | - Aromatic protons (multiplets, ~6.8-7.4 ppm) - Methoxy group singlet (~3.8 ppm) - Protons on the pyrrolidine ring (multiplets, ~1.8-3.6 ppm) - Hydroxymethyl protons (-CH2OH, multiplets) - Hydroxyl proton (-OH, broad singlet) |

| ¹³C NMR | - Carbonyl carbon (~168-172 ppm) - Aromatic carbons (~110-160 ppm) - Methoxy carbon (~55 ppm) - Pyrrolidine ring carbons (~22-60 ppm) - Hydroxymethyl carbon (~65 ppm) |

| IR Spectroscopy | - O-H stretch (broad, ~3400 cm⁻¹) - C-H stretch (aromatic and aliphatic, ~2850-3100 cm⁻¹) - C=O stretch (amide, ~1630 cm⁻¹) - C-O stretch (~1240 cm⁻¹) |

| Mass Spectrometry | - Molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight (235.28). |

Applications in Asymmetric Synthesis

The primary utility of this compound lies in its application as a chiral ligand or auxiliary in asymmetric catalysis. Chiral pyrrolidine-containing molecules are fundamental building blocks in this field, enabling the stereoselective synthesis of complex organic molecules.[1] The strategic placement of the hydroxymethyl group at the C2 position, adjacent to the nitrogen, provides a bidentate chelation site for metal catalysts, thereby creating a well-defined chiral environment for reactions.

Derivatives of (S)-prolinol are widely used in various asymmetric transformations, including:

-

Palladium-Catalyzed Asymmetric Allylic Alkylation: Chiral aminophosphine ligands derived from (S)-prolinol have been successfully used to achieve high enantioselectivity (up to 98% ee) in these reactions.[9]

-

Asymmetric Michael Additions: The rigid pyrrolidine scaffold is effective in shielding one face of an enamine intermediate, leading to high enantioselectivity in the addition of aldehydes to nitroolefins.[1]

-

Asymmetric Aldol Reactions: Proline and its derivatives are considered the simplest aldolase mimics and have been extensively used in a variety of asymmetric transformations since their potential was first reported.[10]

-

Asymmetric Reductions: Chiral prolinol derivatives are excellent catalysts for the asymmetric borane reduction of prochiral ketones, producing secondary alcohols with high yields and enantiomeric excess.[11]

Role in a Catalytic Cycle

The diagram below illustrates the general role of a chiral prolinol-derived ligand in a metal-catalyzed asymmetric reaction.

Caption: Generalized catalytic cycle for an asymmetric transformation.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is intended for research use only.[5] Users should consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information. General precautions include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chiral building block derived from the readily available amino acid, L-proline.[2] Its well-defined stereochemistry, characterized by the (S)-configuration at the C2 position, makes it a powerful tool for inducing chirality in a wide range of chemical reactions. The insights provided in this guide—from its structural and stereochemical details to its synthesis and applications—underscore its importance for professionals engaged in the asymmetric synthesis of pharmaceuticals and other high-value chemical entities.

References

-

Development of Chiral (S)-prolinol-derived Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation: Effect of a Siloxymethyl Group on the Pyrrolidine Backbone. Journal of Organic Chemistry. [Link]

-

New Chiral Pyridine Prolinol Derivatives and Preliminary Study on Asymmetric Catalytic Reaction. ResearchGate. [Link]

-

Prolinol. Wikipedia. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. National Institutes of Health. [Link]

- Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.

-

Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Prolinol - Wikipedia [en.wikipedia.org]

- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 102069-83-0 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 102069-83-0 [m.chemicalbook.com]

- 7. 102069-83-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Development of chiral (S)-prolinol-derived ligands for palladium-catalyzed asymmetric allylic alkylation: effect of a siloxymethyl group on the pyrrolidine backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

physical and chemical properties of (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol is a chiral molecule of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] Its rigid pyrrolidine scaffold, coupled with the stereodefined hydroxymethyl and methoxybenzoyl groups, makes it a valuable chiral building block and auxiliary for the enantioselective synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its synthesis and characterization, and insights into its applications in asymmetric synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below and discussed in detail in the subsequent sections.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₃ | [2][3] |

| Molecular Weight | 235.28 g/mol | [2][3] |

| CAS Number | 102069-83-0 | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 104-107 °C | [2][4] |

| Optical Rotation | [α]²⁰/D ≈ -91° (c = 1.2 in chloroform) | (inferred) |

| Solubility | Soluble in methanol, ethanol, and chloroform. Sparingly soluble in water. | [5] (inferred) |

Optical Activity

The specific rotation of the enantiomer, (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol, is reported as [α]²⁰/D +91° (c = 1.2 in chloroform). By convention, enantiomers rotate plane-polarized light to an equal but opposite degree. Therefore, the specific rotation of this compound is inferred to be approximately -91°. This property is a critical quality control parameter to ensure the enantiomeric purity of the compound.

Solubility Profile

Based on the solubility of structurally similar compounds like (2S)-pyrrolidine-2-carboxylic acid, this compound is expected to be soluble in polar organic solvents such as methanol and ethanol, as well as chlorinated solvents like chloroform.[5] Its solubility in water is anticipated to be limited due to the presence of the nonpolar benzoyl group.[5] A detailed experimental protocol for determining solubility is provided in the "Experimental Protocols" section.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In an achiral solvent like deuterochloroform (CDCl₃), the ¹H and ¹³C NMR spectra of the (S)- and (R)-enantiomers are identical.[6]

¹H NMR (Predicted):

-

Aromatic Protons: Multiplets in the range of δ 6.8-7.8 ppm.

-

Methoxy Protons: A singlet around δ 3.8 ppm.

-

Pyrrolidine Ring Protons: A series of multiplets between δ 1.8-4.5 ppm.

-

Hydroxymethyl Protons: Multiplets in the region of δ 3.5-4.0 ppm, with the hydroxyl proton signal being broad and exchangeable with D₂O.

¹³C NMR (Predicted):

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 168-172 ppm.

-

Aromatic Carbons: Multiple signals between δ 110-160 ppm.

-

Methoxy Carbon: A peak around δ 55 ppm.

-

Pyrrolidine Ring Carbons: Signals in the range of δ 22-65 ppm.

-

Hydroxymethyl Carbon: A signal around δ 60-65 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the hydroxyl group, likely broadened due to hydrogen bonding.[7]

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches typically appear slightly above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[8]

-

C=O Stretch (Amide): A strong, sharp absorption band around 1630-1680 cm⁻¹ is indicative of the amide carbonyl group.[7]

-

C-O Stretch (Ether and Alcohol): Strong bands in the 1000-1300 cm⁻¹ region correspond to the C-O stretching vibrations of the methoxy and alcohol functionalities.[8]

-

C-N Stretch: This absorption is typically found in the 1020-1250 cm⁻¹ range.[9]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 236.29. The fragmentation pattern would likely involve the loss of water from the hydroxymethyl group, cleavage of the pyrrolidine ring, and fragmentation of the methoxybenzoyl moiety.[10][11] A plausible fragmentation pathway is illustrated below.

Caption: Plausible ESI-MS Fragmentation Pathway

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of (S)-(-)-2-pyrrolidinemethanol, also known as (S)-prolinol.[12] (S)-prolinol is readily available from the reduction of the naturally occurring amino acid, L-proline.[13]

Caption: Synthetic Pathway

Experimental Protocol: Synthesis

Materials:

-

(S)-(-)-2-pyrrolidinemethanol ((S)-prolinol)

-

2-Methoxybenzoyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve (S)-prolinol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-methoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the flask.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Asymmetric Synthesis

This compound serves as a valuable chiral auxiliary, directing the stereochemical outcome of a reaction.[2] The hydroxyl group can be used to attach the auxiliary to a substrate, and the bulky methoxybenzoyl group can sterically hinder one face of the molecule, leading to a highly diastereoselective reaction. After the desired transformation, the auxiliary can be cleaved and potentially recovered.

Experimental Protocol: Diastereoselective Aldol Reaction (Illustrative Example)

This protocol illustrates how this compound could be used as a chiral auxiliary in a diastereoselective aldol reaction.

Materials:

-

This compound

-

Propionyl chloride

-

Lithium diisopropylamide (LDA)

-

An aldehyde (e.g., benzaldehyde)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Esterification: React this compound with propionyl chloride in the presence of a base to form the corresponding propionate ester.

-

Enolate Formation: Treat the propionate ester with LDA in THF at -78 °C to generate the chiral lithium enolate.

-

Aldol Addition: Add the desired aldehyde (e.g., benzaldehyde) to the enolate solution at -78 °C and allow the reaction to proceed for a specified time.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent.

-

Purification and Analysis: Purify the aldol adduct by column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

-

Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis or reduction to yield the chiral aldol product.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin).[2][4]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37/39 (Wear suitable gloves and eye/face protection).[4]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

For more detailed information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chiral building block for asymmetric synthesis. Its well-defined stereochemistry and predictable reactivity make it an excellent tool for the synthesis of enantiomerically pure compounds, particularly in the context of drug discovery and development. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a solid foundation for its use in the laboratory.

References

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available from: [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available from: [Link]

-

IR Chart. Available from: [Link]

-

(S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxy-methyl)pyrrolidine - Optional[1H NMR] - Spectrum. Available from: [Link]

- Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available from: [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC - NIH. Available from: [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - NIH. Available from: [Link]

-

Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed. Available from: [Link]

-

Table of Characteristic IR Absorptions. Available from: [Link]

-

Synthesis of New Optically Active 2-Pyrrolidinones - PMC - PubMed Central. Available from: [Link]

-

Interpreting Infrared Spectra - Specac Ltd. Available from: [Link]

-

Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC - NIH. Available from: [Link]

-

Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition - PMC. Available from: [Link]

-

13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766) - Human Metabolome Database. Available from: [Link]

-

Solubility and Thermodynamic Properties of (2 S )-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures | Request PDF - ResearchGate. Available from: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. Available from: [Link]

-

-

Infrared spectroscopy - The Royal Society of Chemistry. Available from: [Link]

-

-

Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra | Request PDF - ResearchGate. Available from: [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PubMed. Available from: [Link]

-

Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Glen Jackson - West Virginia University. Available from: [Link]

-

MS2Planner: improved fragmentation spectra coverage in untargeted mass spectrometry by iterative optimized data acquisition - NIH. Available from: [Link]

-

Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - Universität Halle. Available from: [Link]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. キラル補助剤 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 12. medchemexpress.com [medchemexpress.com]

- 13. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol from (S)-prolinol

An In-Depth Guide for Researchers and Drug Development Professionals

Executive Summary

(S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol is a valuable chiral building block, leveraging the stereochemical integrity of the naturally occurring amino acid, L-proline. This guide provides a detailed, scientifically-grounded protocol for its synthesis via the N-acylation of (S)-prolinol. We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and present a step-by-step methodology for synthesis, purification, and characterization. This document is intended to serve as a practical and authoritative resource for chemists in the pharmaceutical and fine chemical industries, enabling a robust and reproducible synthesis of this important chiral intermediate.

Introduction: The Strategic Value of Prolinol Derivatives

Chiral pyrrolidine scaffolds are privileged structures in medicinal chemistry and asymmetric catalysis. (S)-prolinol, readily derived from the reduction of L-proline, serves as a versatile and cost-effective starting material for a vast array of more complex chiral molecules.[1] Its derivatives are integral to the development of organocatalysts and are key intermediates in the synthesis of pharmaceutical agents.[2][3][4]

The target molecule, this compound, incorporates an N-acyl group that can modulate the steric and electronic properties of the pyrrolidine ring, making it a useful ligand or synthetic precursor. The synthesis described herein involves the selective N-acylation of (S)-prolinol with 2-methoxybenzoyl chloride, a classic transformation that requires careful control to ensure high yield and chemoselectivity.

Reaction Theory and Mechanistic Insights

The core transformation is a nucleophilic acyl substitution, specifically the formation of an amide bond between the secondary amine of (S)-prolinol and the acyl chloride, 2-methoxybenzoyl chloride. This reaction is most effectively performed under Schotten-Baumann or related conditions.[5][6]

The Acylation Mechanism

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the secondary amine nitrogen of (S)-prolinol onto the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride.[7] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion and a proton.

A base is essential to the success of this reaction. Its primary role is to neutralize the hydrochloric acid (HCl) generated as a byproduct.[8][9] In the absence of a base, the HCl would protonate the starting amine, forming an unreactive ammonium salt and effectively halting the reaction.[9]

Causality Behind Experimental Choices

-

Choice of Acylating Agent: 2-Methoxybenzoyl chloride is a potent acylating agent. The ortho-methoxy group introduces steric hindrance around the carbonyl group, which can slightly decrease its reactivity compared to unsubstituted benzoyl chloride.[10] However, it remains sufficiently reactive for efficient acylation of amines.

-

Chemoselectivity (N- vs. O-Acylation): (S)-prolinol is a bifunctional molecule, containing both a secondary amine and a primary alcohol.[11] In principle, acylation could occur at either the nitrogen or the oxygen atom. However, the nitrogen of the secondary amine is significantly more nucleophilic than the oxygen of the primary alcohol. Therefore, N-acylation is kinetically favored and occurs preferentially. Using a non-nucleophilic tertiary amine base, such as triethylamine, ensures that the base's role is restricted to that of an HCl scavenger, preventing the deprotonation of the alcohol which could increase its nucleophilicity and lead to competitive O-acylation.[12]

-

Solvent Selection: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal.[13] They effectively dissolve the reactants and do not participate in the reaction. DCM is often preferred for its ease of removal during the work-up phase.

-

Temperature Control: The acylation reaction is exothermic. Performing the addition of the acyl chloride at a reduced temperature (e.g., 0 °C) is a critical control measure. It moderates the reaction rate, minimizes the formation of potential byproducts, and enhances selectivity.

Overall Synthetic Workflow

The synthesis can be visualized as a three-stage process: reaction, work-up, and purification. The following diagram illustrates the logical flow of the procedure.

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis designed for high yield and purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |

| (S)-Prolinol | ≥98% | Sigma-Aldrich | 23356-96-9 | Chiral starting material |

| 2-Methoxybenzoyl chloride | ≥98% | Sigma-Aldrich | 21615-34-9 | Acylating agent |

| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Sigma-Aldrich | 121-44-8 | Base (HCl scavenger), dry |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | 75-09-2 | Reaction solvent |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | 7647-01-0 | For washing |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Fisher Scientific | 144-55-8 | For washing |

| Brine | Saturated NaCl(aq) | - | 7647-14-5 | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Sigma-Aldrich | 7487-88-9 | Drying agent |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 | For column chromatography |

| Ethyl Acetate & Hexanes | HPLC grade | Fisher Scientific | Various | Eluent for chromatography |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (S)-prolinol (5.0 g, 49.4 mmol).

-

Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir until the (S)-prolinol is fully dissolved.

-

Base Addition: Add triethylamine (7.6 mL, 54.4 mmol, 1.1 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: Dissolve 2-methoxybenzoyl chloride (8.9 g, 52.2 mmol, 1.05 equivalents) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred, cooled reaction mixture over 30 minutes using a dropping funnel. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the (S)-prolinol spot indicates reaction completion.

-

Work-up (Quenching & Washing):

-

Quench the reaction by slowly adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl (aq), 50 mL of saturated NaHCO₃ (aq), and 50 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure. The product should be obtained as a white to off-white solid.[14]

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₇NO₃ | [14][15] |

| Molecular Weight | 235.28 g/mol | [14][15] |

| Appearance | White to off-white solid | [14] |

| Melting Point | 104-107 °C | [14] |

| CAS Number | 102069-83-0 | [15] |

Expected Spectroscopic Data

-

¹H NMR (CDCl₃, 300 MHz): Expected signals would include aromatic protons (around 6.8-7.8 ppm), a singlet for the methoxy group (~3.8 ppm), and complex multiplets for the pyrrolidine ring and hydroxymethyl protons.

-

¹³C NMR (CDCl₃, 75 MHz): Expected signals would include carbonyl carbon (~168 ppm), aromatic carbons (110-160 ppm), methoxy carbon (~55 ppm), and aliphatic carbons of the pyrrolidine ring (20-65 ppm).

-

IR (ATR): Key peaks should include a broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), a strong amide C=O stretch (~1630 cm⁻¹), and C-O stretches (~1240 cm⁻¹).

-

Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ is 236.13.

Safety Precautions

-

2-Methoxybenzoyl chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Triethylamine: Flammable and corrosive with a strong odor. Handle in a fume hood.

-

Dichloromethane: A volatile solvent and a suspected carcinogen. All handling should be done within a fume hood.

-

General: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from hydrolyzing the acyl chloride.

Conclusion

The synthesis of this compound from (S)-prolinol is a robust and reproducible procedure based on the principles of nucleophilic acyl substitution. By carefully controlling reaction parameters such as temperature, stoichiometry, and solvent choice, the selective N-acylation can be achieved in high yield. The protocol described in this guide provides a reliable method for obtaining this valuable chiral building block, suitable for applications in both academic research and industrial drug development.

References

- Grokipedia. Schotten–Baumann reaction.

- Organic Chemistry Portal. Schotten-Baumann Reaction.

- Chemistry LibreTexts. 23.3: Reactions of amines. (2020).

- Wikipedia. Schotten–Baumann reaction.

- Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. (2017).

- J&K Scientific LLC. Schotten-Baumann Reaction. (2021).

- Mastering Chemistry Help. acylation of amines. (2013).

- Quora. What is acetylation of amines?. (2016).

- ResearchGate. New Chiral Pyridine Prolinol Derivatives and Preliminary Study on Asymmetric Catalytic Reaction. (2025).

- YouTube. Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. (2024).

- ResearchGate. Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives.

- Santa Cruz Biotechnology. This compound.

- Chemistry LibreTexts. 24.7: Reactions of Amines. (2025).

- ChemicalBook. This compound.

- MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.

- PubMed Central. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides.

- Design, Synthesis and Application Studies of Novel Proline-Derived Ligands.

- PubMed Central. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers.

- SpectraBase. (S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxy-methyl)pyrrolidine - Optional[1H NMR] - Spectrum.

- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- BenchChem. Application Notes and Protocols for N-Methyl-L-prolinol in Asymmetric Synthesis.

- Sigma-Aldrich. (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol 99 207511-15-7.

- PubChem. (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine.

- BenchChem. An In-Depth Technical Guide to N-Methyl-L-prolinol Derived from L-proline for Researchers, Scientists, and Drug Development Prof.

- BenchChem. A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride.

- Google Patents. US5219741A - Method of making L-proline using an N-acyl-L-protine acylase.

- PubMed. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters.

- Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA.

- PubMed Central. Synthesis of New Optically Active 2-Pyrrolidinones.

- PubMed. Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes: synthesis, functionalization, structure, and intercomponent interaction of rotaxanes.

- MDPI. Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases.

- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022).

- Google Patents. CN103896820A - Method for purifying L-prolinamide.

- Journal of the Chemical Society B. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides.

- MedChemExpress. (2S)-2-Pyrrolidinemethanol ((S)-(+)-Prolinol).

- Wikipedia. Proline-catalyzed aldol reactions.

- MDPI. Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. (2001).

- ChemRxiv. EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS Nikita O. Derkach,1 Kostiantyn V. Levchenko,1 Ievgenii.

- PubMed Central. Systematic Investigation on Acid-Catalyzed Truncation of N-Acylated Peptoids. (2024).

- Google Patents. CN103360296A - New synthetic method of high-optical activity prolinamide.

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. uh-ir.tdl.org [uh-ir.tdl.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Schotten-Baumann Reaction [organic-chemistry.org]

- 9. acylation of amines [entrancechemistry.blogspot.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. This compound CAS#: 102069-83-0 [m.chemicalbook.com]

- 15. scbt.com [scbt.com]

An In-Depth Technical Guide to (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol (CAS No. 102069-83-0): Properties, Applications, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol, identified by CAS number 102069-83-0, is a chiral pyrrolidine derivative of significant interest in the field of pharmaceutical and medicinal chemistry. While direct and extensive biological activity data for this specific enantiomer remains limited in publicly accessible literature, its structural motifs—the pyrrolidine ring and the methoxybenzoyl group—are prevalent in a wide array of biologically active molecules.[1][2] Its enantiomer, (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol, is recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[3] This guide provides a comprehensive overview of the known properties of this compound, its likely applications as a chiral building block in drug discovery, and a general methodology for its synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 102069-83-0 | [4] |

| Molecular Formula | C₁₃H₁₇NO₃ | [4] |

| Molecular Weight | 235.28 g/mol | [4] |

| Appearance | White solid | [3] |

| Melting Point | 104-107 °C (lit.) | [3] |

| Purity | ≥ 98% (GC) | [3] |

| Optical Rotation | [α]20/D = -91° (c = 1.2 in Chloroform) (for the (R)-(+)-enantiomer, a positive rotation is observed) |

The Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] This five-membered nitrogen-containing heterocycle offers several advantages in drug design:

-

Stereochemical Complexity: The non-planar, puckered nature of the pyrrolidine ring allows for the creation of stereochemically complex molecules with well-defined three-dimensional structures. This is crucial for achieving high-affinity and selective interactions with biological targets.[1]

-

Versatility in Functionalization: The nitrogen atom and the carbon atoms of the pyrrolidine ring can be readily functionalized, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[1][2]

-

Broad Biological Activity: Pyrrolidine derivatives have demonstrated a wide range of pharmacological effects, including anticancer, anticonvulsant, anti-inflammatory, antiviral, and neuroprotective activities.[2][5][6]

The Role of the Methoxybenzoyl Moiety

The methoxybenzoyl group is also a common feature in many pharmacologically active compounds. The methoxy group can influence a molecule's pharmacokinetic and pharmacodynamic properties by:

-

Modulating Lipophilicity: The methoxy group can impact a compound's solubility and ability to cross biological membranes.

-

Engaging in Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, contributing to binding interactions with target proteins.

-

Metabolic Stability: The methoxy group can influence the metabolic stability of a compound.

The combination of the chiral pyrrolidinemethanol backbone and the methoxybenzoyl group in this compound makes it a valuable chiral building block for the synthesis of novel drug candidates.

Potential Therapeutic Applications: An Inferential Analysis

Given that the (R)-(+)-enantiomer is a precursor for analgesics and anti-inflammatory agents, it is plausible that this compound could be utilized in the synthesis of compounds targeting similar therapeutic areas.[3] The pyrrolidine scaffold is a key component of various sodium channel blockers investigated for the treatment of ischemic stroke, highlighting a potential avenue for the application of its derivatives.[5] Furthermore, the broader class of pyrrolidone derivatives has been explored as inhibitors of the p53-MDM2 protein-protein interaction, a critical target in cancer therapy.[7]

The logical workflow for utilizing this compound in a drug discovery program is illustrated in the following diagram:

Figure 1. A conceptual workflow for the utilization of this compound in a drug discovery pipeline.

Experimental Protocol: General Synthesis

The synthesis of this compound can be achieved through the acylation of (S)-(-)-2-pyrrolidinemethanol with 2-methoxybenzoyl chloride. A general, representative protocol is provided below. Researchers should adapt and optimize this procedure based on their specific laboratory conditions and safety protocols.

Materials:

-

(S)-(-)-2-Pyrrolidinemethanol

-

2-Methoxybenzoyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(-)-2-pyrrolidinemethanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of 2-methoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM to the cooled reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

A patent for related pyrrolidine-2-methanol derivatives describes a similar acylation process, reinforcing the general applicability of this synthetic route.[8]

The following diagram illustrates the key steps in the synthesis:

Figure 2. A step-by-step workflow for the synthesis of this compound.

Suppliers

This compound is available from several chemical suppliers that specialize in providing compounds for research and development. A list of potential suppliers includes:

-

Santa Cruz Biotechnology, Inc.[4]

-

Sigma-Aldrich

-

Chem-Impex International[3]

-

Tokyo Chemical Industry (TCI)

It is recommended to request a certificate of analysis from the supplier to verify the purity and identity of the compound before use.

Conclusion

References

- (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol - Chem-Impex. [URL: https://www.chemimpex.com/products/07532]

- Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm901625t]

- Cas 100-07-2,4-Methoxybenzoyl chloride - LookChem. [URL: https://www.lookchem.com/cas-100/100-07-2.html]

- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2875317/]

- Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23743284/]

- 4-Methoxybenzoyl chloride | 100-07-2 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8742511.htm]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. [URL: https://www.mdpi.com/1420-3049/26/16/4885]

- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1235200/full]

- Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10480034/]

- 4-Methoxybenzoyl Chloride | 100-07-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/M0721]

- Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities - Benchchem. [URL: https://www.benchchem.com/pdf/B048295_Tech_Sheet.pdf]

- This compound | CAS 102069-83-0 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/s-1-2-methoxybenzoyl-2-pyrrolidinemethanol-102069-83-0]

- (R)-(+)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol 99 207511-15-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/648252]

- Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23181813/]

- The aniracetam metabolite 2-pyrrolidinone induces a long-term enhancement in AMPA receptor responses via a CaMKII pathway - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11792463/]

- EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them - Google Patents. [URL: https://patents.google.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol as a Chiral Auxiliary

Introduction: The Critical Role of Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of modern pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. Many therapeutic agents are chiral, with only one enantiomer exhibiting the desired pharmacological activity while the other may be inactive or even deleterious. Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a robust strategy for the introduction of chirality in a predictable and controlled manner.[1][2] These entities are enantiomerically pure compounds that are temporarily attached to a prochiral substrate, directing a subsequent chemical transformation to occur with high diastereoselectivity.[1] Following the stereoselective reaction, the auxiliary is cleaved from the product and can, in principle, be recovered for reuse.

This guide focuses on the mechanistic principles governing the use of (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol, a chiral auxiliary derived from the readily available chiral pool starting material, (S)-prolinol. While specific applications of this auxiliary are not extensively documented in peer-reviewed literature, its structural features—a rigid pyrrolidine backbone, a chelating methoxybenzoyl group, and a hydroxymethyl moiety—allow for the formulation of a well-grounded hypothesis regarding its mechanism of stereocontrol. This document will provide a comprehensive overview of its proposed mechanism of action, supported by established principles of asymmetric induction, and offer insights into its potential applications in stereoselective synthesis.

Structural Features and a Proposed Model for Asymmetric Induction

The efficacy of a chiral auxiliary is intrinsically linked to its ability to create a sterically and electronically differentiated environment around the reactive center of the substrate. The structure of this compound incorporates several key features that contribute to its potential for high stereocontrol:

-

The (S)-Pyrrolidine Scaffold: The five-membered ring of the pyrrolidine provides a rigid and predictable conformational framework. This rigidity is crucial for minimizing the number of accessible transition states in a reaction, thereby enhancing stereoselectivity.

-

The 2-Methoxybenzoyl Group: The presence of a methoxy group at the ortho position of the N-benzoyl moiety is a critical design element. The oxygen atom of the methoxy group can act as a Lewis basic site, enabling chelation to a metal cation (e.g., from a Lewis acid or an organometallic reagent). This chelation locks the conformation of the benzoyl group, creating a well-defined and sterically demanding pocket that shields one face of the attached substrate.

-

The 2-Hydroxymethyl Group: The primary alcohol at the 2-position of the pyrrolidine ring can also participate in chelation or act as a steric directing group. Its ability to form hydrogen bonds or coordinate to metal centers can further rigidify the transition state assembly.

Based on these structural characteristics, a plausible mechanism for asymmetric induction in an enolate alkylation reaction is proposed below.

Proposed Mechanism of Stereocontrol in Asymmetric Alkylation

Consider the alkylation of a carboxylic acid derivative. The first step involves the attachment of the chiral auxiliary to the carboxylic acid to form an amide. This amide is then deprotonated to generate a lithium enolate, which subsequently reacts with an electrophile.

-

Formation of a Chelated Enolate: In the presence of a lithium base such as lithium diisopropylamide (LDA), the amide is deprotonated to form a Z-enolate. The lithium cation is then chelated by the amide oxygen, the oxygen of the ortho-methoxy group, and potentially the oxygen of the hydroxymethyl group. This chelation creates a rigid, planar, six-membered ring structure.

-

Facial Shielding and Electrophilic Attack: The bulky and conformationally locked methoxybenzoyl group effectively blocks the si-face of the enolate. Consequently, the incoming electrophile is directed to attack the enolate from the less sterically hindered re-face.

The stereochemical outcome is thus determined by the inherent chirality of the auxiliary and its ability to form a rigid, chelated transition state that directs the approach of the electrophile.

Experimental Protocols

The successful application of a chiral auxiliary relies on well-defined and reproducible experimental procedures. Below are generalized protocols for the attachment, use, and removal of this compound.

Protocol 1: Attachment of the Chiral Auxiliary to a Carboxylic Acid

-

Activation of the Carboxylic Acid: To a solution of the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the conversion to the acid chloride by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the C=O stretch of the acid chloride).

-

Amide Formation: In a separate flask, dissolve this compound (1.1 equiv) and a non-nucleophilic base such as triethylamine (1.5 equiv) in the same anhydrous solvent.

-

Coupling: Cool the solution of the auxiliary to 0 °C and slowly add the freshly prepared acid chloride solution.

-

Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Diastereoselective Enolate Alkylation

-

Enolate Formation: Dissolve the substrate-auxiliary adduct (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add freshly prepared lithium diisopropylamide (LDA) (1.1 equiv) dropwise. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add the electrophile (e.g., an alkyl halide) (1.2 equiv) to the enolate solution at -78 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. The product is then purified by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

The removal of the auxiliary is a critical step to afford the desired chiral product. Several methods can be employed depending on the desired functional group.

-

For Carboxylic Acid Formation (Hydrolysis):

-

Dissolve the alkylated product in a mixture of THF and water.

-

Add an excess of lithium hydroxide and 30% hydrogen peroxide at 0 °C.

-

Stir the mixture at room temperature until the starting material is consumed.

-

Workup and purify to isolate the chiral carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.

-

-

For Alcohol Formation (Reductive Cleavage):

-

To a solution of the alkylated product in anhydrous diethyl ether or THF at 0 °C, add an excess of a reducing agent such as lithium aluminum hydride (LiAlH₄).

-

Stir the reaction at room temperature for 12-24 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and concentrate the filtrate to obtain the chiral alcohol.

-

Data Presentation: Hypothetical Performance in Asymmetric Alkylation

To illustrate the potential efficacy of this compound as a chiral auxiliary, the following table summarizes hypothetical performance data for the asymmetric alkylation of a propionyl derivative with various electrophiles.

| Entry | Electrophile (E-X) | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | LDA | THF | -78 | 92 | >98:2 |

| 2 | Methyl iodide | LHMDS | THF | -78 | 88 | 95:5 |

| 3 | Allyl bromide | KHMDS | Toluene | -78 | 95 | 97:3 |

| 4 | Ethyl iodide | LDA | THF | -78 | 85 | 93:7 |

This data is illustrative and intended to represent the high levels of diastereoselectivity that can be achieved with well-designed chiral auxiliaries.

Visualization of the Proposed Stereochemical Model

The following diagram illustrates the proposed transition state for the asymmetric alkylation, highlighting the key interactions that lead to stereocontrol.

Conclusion

This compound possesses the requisite structural features of a highly effective chiral auxiliary. Its rigid pyrrolidine backbone, coupled with the chelating and sterically demanding methoxybenzoyl group, provides a strong basis for predicting its utility in a range of asymmetric transformations. While empirical data for this specific auxiliary is limited in the public domain, the mechanistic principles outlined in this guide, drawn from well-established precedents in asymmetric synthesis, offer a robust framework for its application. Further experimental investigation is warranted to fully elucidate its scope and limitations and to solidify its position in the repertoire of modern chiral auxiliaries.

References

-

Wikipedia. (2023, October 29). Chiral auxiliary. Retrieved from [Link]

- Karoyan, P., & Chassaing, G. (2000). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 5(12), 1034-1053.

- Perreault, C., & Lectard, S. (2016).

- Riera, A., & Verdaguer, X. (2009). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives.

-

ResearchGate. (2009). New Chiral Pyridine Prolinol Derivatives and Preliminary Study on Asymmetric Catalytic Reaction. Retrieved from [Link]

- Schnell, B., & Kalesse, M. (2001). Conformational analysis of 5-lipoxygenase inhibitors: role of the substituents in chiral recognition and on the active conformations of the (methoxyalkyl)thiazole and methoxytetrahydropyran series. Journal of Medicinal Chemistry, 44(18), 2935-2944.

- Zangi, R. (2019). Stepwise Hydration Reveals Conformational Switching in Chiral Prolinol. The Journal of Physical Chemistry Letters, 10(24), 7624-7630.

Sources

role of the 2-methoxybenzoyl group in stereocontrol

An In-depth Technical Guide on the Role of the 2-Methoxybenzoyl Group in Stereocontrol

Abstract

In the landscape of modern organic synthesis, the precise control of stereochemistry is a paramount objective, particularly in the development of complex pharmaceuticals and natural products.[1] Achieving this control often necessitates the strategic use of directing groups that can influence the three-dimensional outcome of a chemical reaction. This technical guide provides an in-depth analysis of the 2-methoxybenzoyl group as a powerful tool for stereocontrol. We will explore the fundamental principles governing its function, from its unique electronic and conformational properties to its application in sophisticated stereoselective methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic strategies to achieve high levels of stereochemical purity in their target molecules.

The 2-Methoxybenzoyl Group: A Unique Modulator of Reactivity and Conformation

The efficacy of the 2-methoxybenzoyl group in stereocontrol is not accidental; it arises from a finely tuned combination of electronic and steric properties inherent to its structure. Understanding these foundational characteristics is crucial for predicting its behavior and designing effective synthetic protocols.

Electronic and Steric Profile

The reactivity of a benzoyl derivative is dictated by the electronic nature of its substituents. The ortho-methoxy group presents a fascinating dichotomy:

-

Inductive Effect: Due to the high electronegativity of the oxygen atom, the methoxy group exerts a strong electron-withdrawing inductive effect (-I), which can increase the electrophilicity of the carbonyl carbon.

-

Resonance Effect: Conversely, the lone pairs on the oxygen atom can participate in resonance with the aromatic ring, donating electron density (+R).

While electron-donating groups can stabilize the transition state of acylation, the ortho position of the methoxy group introduces significant steric hindrance around the reactive carbonyl center.[2] This steric bulk is often the dominant factor, modulating the group's reactivity and, more importantly, influencing its spatial orientation relative to the rest of the molecule.[2] This controlled conformation is the cornerstone of its role as a stereodirecting group.

Conformational Preferences

Unlike its sterically unhindered para-isomer, the 2-methoxybenzoyl group exhibits distinct conformational preferences. The steric clash between the ortho-methoxy group and the carbonyl group, or a substituent on the atom to which it is attached, forces the molecule to adopt a more rigid and predictable conformation.[3][4] Computational and NMR studies have shown that the carbonyl and methoxy oxygens often orient themselves to minimize steric strain, leading to a preferred dihedral angle that influences the accessibility of adjacent reaction centers.[5][6] This constrained conformation is the key that unlocks its ability to direct the stereochemical outcome of reactions.

Core Mechanisms of Stereocontrol

The 2-methoxybenzoyl group exerts stereocontrol primarily through two powerful, non-mutually exclusive mechanisms: chelation control and neighboring group participation. The choice of reaction conditions, particularly the presence of Lewis acids, determines which pathway predominates.

Chelation Control

Perhaps the most powerful application of the 2-methoxybenzoyl group is its ability to act as a bidentate ligand in the presence of a Lewis acidic metal. The oxygen atoms of the carbonyl and the ortho-methoxy group can coordinate with a metal ion (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) to form a rigid, five-membered chelate ring.[7][8]

This chelation has two profound consequences:

-

Conformational Lock: It locks the conformation of the substrate, holding the 2-methoxybenzoyl group in a fixed position.

-

Facial Shielding: The resulting rigid, planar structure effectively blocks one face of the molecule. An incoming nucleophile is therefore forced to attack from the less sterically hindered face, leading to a highly diastereoselective transformation.[8]

This principle is most frequently applied in nucleophilic additions to ketones and aldehydes containing a chiral center alpha or beta to the carbonyl group.

Caption: Chelation of a metal ion (Mⁿ⁺) by the 2-methoxybenzoyl group.

Neighboring Group Participation

In the absence of strong chelating metals, or in contexts like glycosylation chemistry, the 2-methoxybenzoyl group can act as a participating group. This is particularly relevant when it is positioned at a location that can influence a developing positive charge at an adjacent reactive center.

A classic example is its use at the C2 position of a glycosyl donor.[9] Upon activation and departure of the anomeric leaving group, a transient oxocarbenium ion is formed. The carbonyl oxygen of the C2-ester can attack this electrophilic center, forming a cyclic dioxalenium ion intermediate. This intermediate effectively shields one face of the molecule, forcing the incoming glycosyl acceptor (nucleophile) to attack from the opposite face. The result is the exclusive or near-exclusive formation of the 1,2-trans-glycosidic linkage, a cornerstone of complex oligosaccharide synthesis.[10]

Caption: Formation of a 1,2-trans-glycoside via a dioxalenium ion.

Experimental Protocols & Workflow

The successful application of the 2-methoxybenzoyl group for stereocontrol relies on robust and reproducible experimental procedures. The following protocols provide a general framework for its introduction, use in a stereocontrolled reaction, and subsequent removal.

Caption: A typical sequence for using the 2-methoxybenzoyl group.

Protocol: Introduction of the 2-Methoxybenzoyl Group (Esterification)

This protocol describes the standard procedure for attaching the 2-methoxybenzoyl group to a hydroxyl functionality.

Materials:

-

Substrate containing a hydroxyl group

-

2-Methoxybenzoyl chloride (1.1 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine (1.5 eq.) or Triethylamine (1.5 eq.) with catalytic DMAP (0.1 eq.)

-

Nitrogen or Argon atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the alcohol substrate (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Add the base (e.g., anhydrous pyridine, 1.5 eq.) dropwise to the stirred solution.[2]

-

In a separate flask, dissolve 2-methoxybenzoyl chloride (1.1 eq.) in anhydrous DCM.

-

Add the 2-methoxybenzoyl chloride solution dropwise to the stirred alcohol solution at 0°C over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold, dilute aqueous HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[2]

Protocol: Chelation-Controlled Nucleophilic Addition

This protocol outlines a general method for achieving high diastereoselectivity in the addition of an organometallic nucleophile to a ketone bearing a chiral α-alkoxy-2-methoxybenzoate.

Materials:

-

Substrate (α-alkoxy-2-methoxybenzoate ketone)

-

Lewis Acid (e.g., MgBr₂·OEt₂, ZnCl₂, TiCl₄; 1.5-2.0 eq.)

-

Organometallic Nucleophile (e.g., Grignard reagent, organolithium; 1.2 eq.)

-

Anhydrous, non-coordinating solvent (e.g., Toluene, DCM)[7]

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the substrate (1.0 eq.) and dissolve it in the anhydrous solvent.

-

Cool the solution to the required temperature (typically -78°C to 0°C).

-

Add the Lewis acid (e.g., MgBr₂·OEt₂) and stir the mixture for 30-60 minutes to allow for pre-complexation.

-

Slowly add the organometallic nucleophile dropwise over 30 minutes, maintaining the low temperature.

-

Stir the reaction at this temperature until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at the reaction temperature.

-

Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis of the crude product.

Data Interpretation and Analysis

Assessing the outcome of a stereocontrolled reaction requires careful analysis. The diastereomeric ratio is the key metric of success.

Quantitative Analysis of Diastereoselectivity

The effectiveness of the 2-methoxybenzoyl group in directing a reaction is quantified by the diastereomeric ratio (d.r.) of the products. This data is best presented in a tabular format, allowing for clear comparison of how different reaction parameters influence the stereochemical outcome.

| Entry | Lewis Acid (eq.) | Solvent | Temp (°C) | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | MgBr₂·OEt₂ (1.5) | Toluene | -78 | MeMgBr | >95:5 | 85 |

| 2 | ZnCl₂ (1.5) | DCM | -78 | MeMgBr | 90:10 | 82 |

| 3 | TiCl₄ (1.1) | DCM | -78 | MeMgBr | >98:2 | 91 |

| 4 | None | THF | -78 | MeMgBr | 60:40 (Felkin-Anh control) | 75 |

Table 1: Example data for a chelation-controlled addition of methylmagnesium bromide to a hypothetical ketone. The data illustrates the critical role of the Lewis acid in achieving high diastereoselectivity.

Conclusion

The 2-methoxybenzoyl group is a versatile and powerful tool for exerting stereocontrol in complex organic synthesis. Its ability to form rigid, chelated intermediates with Lewis acids provides a reliable strategy for high diastereoselectivity in nucleophilic addition reactions. Furthermore, its capacity for neighboring group participation is essential for achieving the challenging 1,2-trans stereochemistry in glycosylation. By understanding the fundamental electronic, steric, and conformational properties of this group, synthetic chemists can rationally design reaction sequences that deliver target molecules with exceptional levels of stereochemical purity, accelerating progress in drug discovery and materials science.

References

- Benchchem. (n.d.). An In-depth Technical Guide to 2-Methyl-3-methoxybenzoyl chloride: Discovery, Synthesis, and Applications.

- Sigma-Aldrich. (n.d.). 2-Methoxybenzoyl chloride 97.

- Caccamese, S., et al. (1981). Conformational analysis of organic carbonyl compounds. Part 5. p-Methoxybenzoyl derivatives of benzo[b]furan, benzo[b]thiophene, and naphthalene. Journal of the Chemical Society, Perkin Transactions 2.

- Caccamese, S., et al. (1983). Conformational analysis of organic carbonyl compounds. Part 9. 2-Formyl-, 2-acetyl-, and 2-(p-methoxybenzoyl)-indene. Journal of the Chemical Society, Perkin Transactions 2.

- ResearchGate. (n.d.). HOW SOLVENTS CHANGE THE CONFORMATIONAL LANDSCAPE IN MOLECULES WITH WEAK INTRAMOLECULAR INTERACTIONS: METHYL 2-METHOXYBENZOATE.

- Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.